molecular formula C9H8Cl2O4S B1452636 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 1152581-36-6

8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No. B1452636
M. Wt: 283.13 g/mol
InChI Key: MYRQVRRGEDIFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl2O4S and a molecular weight of 283.13 . It is used in scientific research, particularly in the fields of drug synthesis and organic chemistry studies.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.

Scientific Research Applications

Overview

The compound 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride represents a class of chemicals with potential applications in scientific research, particularly in the fields of chemistry and environmental sciences. However, direct studies focusing on this specific compound are limited. The following overview provides insights into related research areas and potential applications derived from studies on similar compounds or related chemical processes.

Advanced Oxidation Processes

Chloride ions, such as those derived from chlorinated compounds, play a crucial role in advanced oxidation processes (AOPs), which are used for environmental remediation. These ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals participate in the degradation of organic pollutants, highlighting the importance of chloride-based compounds in enhancing the efficiency of AOPs for water treatment and environmental decontamination (Oyekunle et al., 2021).

Agricultural Implications

Chloride ions, potentially released from chlorinated compounds, are essential micronutrients for higher plants and have significant implications for crop yield and quality. They participate in osmoregulation and enzyme activity regulation within the plant system. This highlights the potential agricultural research applications of chloride-releasing compounds, including studies on their effects on plant growth and stress responses (White & Broadley, 2001).

Chemical Synthesis and Reactivity

Compounds containing chloride are pivotal in various chemical synthesis processes. For instance, the reactivity of electropositive chlorine compounds with fluorocarbons is an area of extensive research, which could be related to the chemical properties and reactivity of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. Such studies are crucial for developing new synthetic routes and understanding the mechanisms of chemical reactions (Schack & Christe, 1978).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRQVRRGEDIFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OC1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

CAS RN

1152581-36-6
Record name 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Reactant of Route 4
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Reactant of Route 6
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.